molecular formula C12H18N2O9S2 B3272526 3',5'-DI-O-Mesylthymidine CAS No. 56822-33-4

3',5'-DI-O-Mesylthymidine

Cat. No.: B3272526
CAS No.: 56822-33-4
M. Wt: 398.4 g/mol
InChI Key: JPBRYDQRCOMYRY-IVZWLZJFSA-N
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Description

3’,5’-DI-O-Mesylthymidine: is a derivative of thymidine, a nucleoside component of DNA. This compound is characterized by the presence of two methanesulfonyl (mesyl) groups attached to the 3’ and 5’ hydroxyl groups of the thymidine molecule. The molecular formula of 3’,5’-DI-O-Mesylthymidine is C12H18N2O9S2, and it has a molecular weight of 398.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’,5’-DI-O-Mesylthymidine can be synthesized from thymidine through a mesylation reaction. The typical synthetic route involves the reaction of thymidine with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for 3’,5’-DI-O-Mesylthymidine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3’,5’-DI-O-Mesylthymidine primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl groups, which are good leaving groups. These reactions can lead to the formation of various derivatives depending on the nucleophile used .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3’,5’-DI-O-Mesylthymidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5’-DI-O-Mesylthymidine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The mesyl groups enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in enzymes and other proteins involved in DNA replication and repair. This can lead to the inhibition of these processes, making it a potential candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

    3’,5’-DI-O-Methylthymidine: Similar structure but with methyl groups instead of mesyl groups.

    3’,5’-DI-O-Acetylthymidine: Contains acetyl groups instead of mesyl groups.

    3’,5’-DI-O-Benzoylthymidine: Contains benzoyl groups instead of mesyl groups.

Uniqueness: 3’,5’-DI-O-Mesylthymidine is unique due to the presence of mesyl groups, which are strong electron-withdrawing groups. This makes the compound more reactive towards nucleophiles compared to its methyl, acetyl, or benzoyl counterparts. This increased reactivity can be advantageous in certain synthetic and biochemical applications .

Properties

IUPAC Name

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O9S2/c1-7-5-14(12(16)13-11(7)15)10-4-8(23-25(3,19)20)9(22-10)6-21-24(2,17)18/h5,8-10H,4,6H2,1-3H3,(H,13,15,16)/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBRYDQRCOMYRY-IVZWLZJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COS(=O)(=O)C)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COS(=O)(=O)C)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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